molecular formula C18H12N2O7 B11164699 7-(2,4-dinitrophenoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-(2,4-dinitrophenoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11164699
M. Wt: 368.3 g/mol
InChI Key: DBMAKDTYYJBJPI-UHFFFAOYSA-N
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Description

7-(2,4-DINITROPHENOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, substituted with a dinitrophenoxy group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DINITROPHENOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Dinitrophenoxy Group: The dinitrophenoxy group is introduced via a nucleophilic substitution reaction, where the chromenone core reacts with 2,4-dinitrophenol in the presence of a base such as potassium carbonate.

    Cyclization: The final step involves cyclization to form the cyclopenta[c]chromenone structure, which can be achieved through intramolecular condensation under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DINITROPHENOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-(2,4-DINITROPHENOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with hydrogen sulfide (H₂S). The compound acts as a chemodosimeter, where the presence of H₂S triggers a chemical reaction that results in a significant enhancement of fluorescence. This reaction is based on excited-state intramolecular proton transfer (ESIPT), leading to a distinct color change and increased fluorescence intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-DINITROPHENOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE stands out due to its unique cyclopenta[c]chromenone structure, which imparts distinct chemical properties and enhances its effectiveness as a fluorescent probe. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility and significance.

Properties

Molecular Formula

C18H12N2O7

Molecular Weight

368.3 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C18H12N2O7/c21-18-14-3-1-2-12(14)13-6-5-11(9-17(13)27-18)26-16-7-4-10(19(22)23)8-15(16)20(24)25/h4-9H,1-3H2

InChI Key

DBMAKDTYYJBJPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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